molecular formula C13H14BrClN2O2 B14165064 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester

Cat. No.: B14165064
M. Wt: 345.62 g/mol
InChI Key: KAISHCUOVQCVOI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is a compound belonging to the pyrrolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. This specific compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by chloromethylation and esterification with tert-butyl alcohol. The reaction conditions typically involve the use of bromine, chloromethyl methyl ether, and tert-butyl alcohol in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of FGFRs. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling through pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to reduced cancer cell proliferation and migration .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which contributes to its potent FGFR inhibitory activity. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and inhibitory activity against FGFRs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is a compound within the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its role as a fibroblast growth factor receptor (FGFR) inhibitor and other relevant pharmacological properties.

  • Molecular Formula : C13H14BrClN2O2
  • Molecular Weight : 345.62 g/mol
  • IUPAC Name : tert-butyl 6-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
  • CAS Number : 143468-13-7

The compound has been identified as a potent inhibitor of FGFRs, which play critical roles in cell proliferation and survival. Inhibition of FGFR signaling can lead to reduced tumor growth and metastasis in various cancers. The mechanism involves blocking the binding of fibroblast growth factors to their receptors, thus disrupting downstream signaling pathways vital for cancer cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, studies have shown:

  • IC50 Values : The compound has demonstrated IC50 values in the low nanomolar range against FGFRs, indicating high potency.
  • Cell Lines Tested : Efficacy has been observed in breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HCT116) cell lines.

Inhibition of TNIK

In addition to FGFR inhibition, the compound also acts as a TNIK (TRAF2 and NCK interacting kinase) inhibitor. In-house screenings revealed:

  • Potent TNIK Inhibition : Some derivatives showed IC50 values lower than 1 nM.
  • IL-2 Secretion : Concentration-dependent inhibition of IL-2 secretion was noted, suggesting potential applications in immune modulation.

Comparative Analysis

The biological activity of this compound can be compared with other pyrrolopyridine derivatives. The following table summarizes key differences:

Compound NameFGFR InhibitionTNIK InhibitionIC50 (FGFR)IC50 (TNIK)
Compound AYesNo<10 nM-
Compound BYesYes<5 nM<1 nM
Target Compound Yes Yes <1 nM <1 nM

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of the compound on tumor growth in xenograft models. Results indicated:

  • Tumor Volume Reduction : Significant reduction in tumor volume compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated mice.

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of the compound on T-cell activation. Findings included:

  • Enhanced T-cell Proliferation : The compound promoted T-cell proliferation under specific conditions.
  • Cytokine Production : Modulation of cytokine profiles was noted, suggesting potential for use in autoimmune diseases.

Properties

Molecular Formula

C13H14BrClN2O2

Molecular Weight

345.62 g/mol

IUPAC Name

tert-butyl 6-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(6-15)9-4-5-10(14)16-11(9)17/h4-5,7H,6H2,1-3H3

InChI Key

KAISHCUOVQCVOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CCl

Origin of Product

United States

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